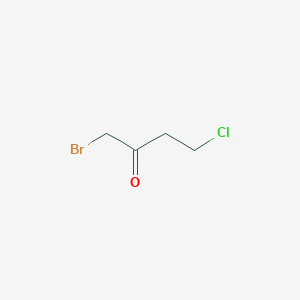
4,4'-Phosphinediylbis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Phosphinediylbis(N,N-dimethylaniline) is a chemical compound with the molecular formula C16H21N2P. It is known for its unique structure, which includes a phosphine group bonded to two N,N-dimethylaniline groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 4,4’-Phosphinediylbis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a phosphine source. One common method is the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Analyse Des Réactions Chimiques
4,4’-Phosphinediylbis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H2O2) or oxygen (O2).
Reduction: It can be reduced to form phosphine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Applications De Recherche Scientifique
4,4’-Phosphinediylbis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Phosphinediylbis(N,N-dimethylaniline) involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogenation, oxidation, and polymerization reactions. The phosphine group in the compound plays a crucial role in stabilizing the metal center and facilitating these reactions .
Comparaison Avec Des Composés Similaires
4,4’-Phosphinediylbis(N,N-dimethylaniline) can be compared with other similar compounds such as:
N,N-Dimethyl-p-phenylenediamine: This compound has a similar structure but lacks the phosphine group, making it less versatile in coordination chemistry.
Triphenylphosphine: While this compound contains a phosphine group, it does not have the N,N-dimethylaniline groups, which limits its applications in certain reactions.
4-(Dimethylamino)aniline: This compound is similar in structure but does not contain the phosphine group, making it less effective in forming metal complexes.
4,4’-Phosphinediylbis(N,N-dimethylaniline) stands out due to its unique combination of phosphine and N,N-dimethylaniline groups, which provide it with distinctive chemical properties and a wide range of applications.
Propriétés
Formule moléculaire |
C16H21N2P |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
4-[4-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C16H21N2P/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12,19H,1-4H3 |
Clé InChI |
QADGMTMQPJGHQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





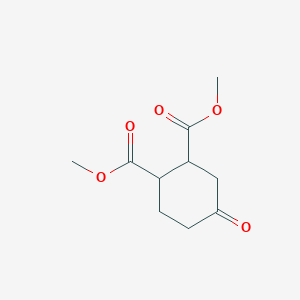
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
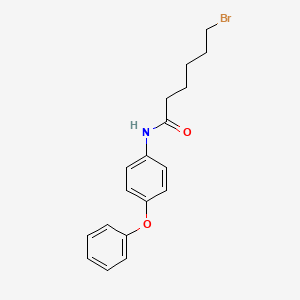
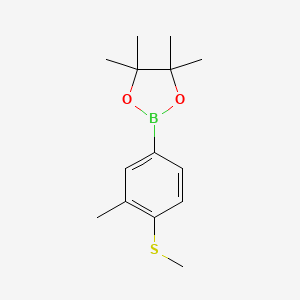
![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
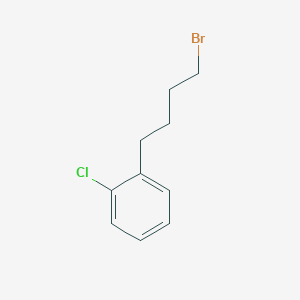
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid](/img/structure/B12274723.png)
